Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Purity Quality Control Medicinal Chemistry

tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1245915-28-9, MFCD18256405) is a Boc-protected, partially saturated 1,7-naphthyridine derivative bearing a primary amine at the 5-position. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g·mol⁻¹.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 1245915-28-9
Cat. No. B1377011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
CAS1245915-28-9
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2=C(C1)N=CC=C2)N
InChIInChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-6-15-11(9)8-16/h4-6,10H,7-8,14H2,1-3H3
InChIKeyHWFQJVDKHIDJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1245915-28-9): Structural Identity and Procurement-Relevant Baseline


tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1245915-28-9, MFCD18256405) is a Boc-protected, partially saturated 1,7-naphthyridine derivative bearing a primary amine at the 5-position. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g·mol⁻¹ . The compound is supplied as a research intermediate with typical purities of 95% (AKSci) and 98% (Leyan) . Calculated physicochemical properties include an aqueous solubility of 17 g·L⁻¹ (25 °C) and a density of 1.157 ± 0.06 g·cm⁻³ (20 °C) . The 5-amino-5,6-dihydro-1,7-naphthyridine scaffold is specifically claimed within the Markush structures of US Patent 11,034,692 (Genentech), which describes naphthyridine compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [1].

Why Generic Substitution Fails for tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: Key Structural and Functional Differentiation


In-class naphthyridine intermediates cannot be interchanged for this specific scaffold because the three-dimensional orientation of the 5-amino group, the precise 5,6-dihydro hydrogenation state, and the Boc-protected 7-position collectively define a unique pharmacophoric geometry that is explicitly required in downstream patent-protected kinase inhibitor programs [1]. The des-amino analog (tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, CAS 171537-98-9, MW 220.27) lacks the hydrogen-bond donor (HBD) necessary for hinge-region kinase contacts, precluding its use in programs targeting HPK1 or SYK via bidentate donor–acceptor motifs . The 3-amino regioisomer (tert-butyl 3-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, CAS 2306271-77-0) places the amine at a position that falls outside the Markush claims of US 11,034,692, meaning lead matter derived from this regioisomer cannot secure freedom-to-operate within the Genentech HPK1 patent estate [1]. Furthermore, the 5,6-dihydro configuration specifically locks the tautomeric state of the naphthyridine ring and provides a single, defined sp³-rich chiral environment at the 5-position that is absent in fully aromatic 1,7-naphthyridine analogs . Substituting any structural element—amine position, ring saturation, or protecting group—yields a compound with fundamentally different hydrogen-bonding capacity, patent coverage, and tautomeric behavior, each of which is critical for reproducible lead optimization .

Quantitative Differential Evidence for tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate vs. Closest Analogs


Supplier-Certified Purity Differential: 98% (Leyan) vs. 95% (AKSci Standard) for Lead Optimization Workflows

The target compound is commercially available at a certified purity of 98% , representing a 3-percentage-point improvement over the standard 95% purity commonly offered by alternative suppliers for this compound . The 95% purity threshold is also the specification for the des-amino analog tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 171537-98-9) . For procurement in lead optimization, this higher purity reduces the burden of byproduct identification and column chromatography purification prior to use in parallel synthesis or biophysical assays.

Purity Quality Control Medicinal Chemistry

Patent-Embedded Scaffold Exclusivity: 5-Amino-1,7-Naphthyridine Core in US 11,034,692 vs. Excluded 3-Amino Regioisomer

The 5-amino-5,6-dihydro-1,7-naphthyridine scaffold is explicitly encompassed by Claim 3 of US Patent 11,034,692 (Genentech), which defines the Markush formula for HPK1-inhibiting naphthyridines [1]. In contrast, the 3-amino regioisomer (CAS 2306271-77-0) places the amine substituent at a position that falls outside the scope of the patent claims—no exemplified compound in US 11,034,692 bears a 3-amino substitution on the 1,7-naphthyridine core . Both compounds share identical molecular formula (C13H19N3O2) and molecular weight (249.31), yet only the 5-amino isomer provides a direct synthetic path to patent-protected lead matter. This structural distinction carries direct consequences for freedom-to-operate and patentability of downstream analogs.

Kinase Inhibitor HPK1 Intellectual Property

Hydrogen-Bond Donor Capacity: Critical for Kinase Hinge-Region Binding vs. HBD-Deficient Des-Amino Analog

The target compound possesses one hydrogen-bond donor (HBD, from the primary 5-amino group) and four hydrogen-bond acceptors (HBA), yielding a HBD:HBA ratio of 0.25 . The closest des-amino analog (tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, CAS 171537-98-9) has zero HBD and only three HBA (HBD:HBA ratio = 0) . In kinase inhibitor design, the 5-amino group serves as the essential donor for bidentate hydrogen-bonding interactions with the hinge region of the ATP-binding pocket (e.g., hydrogen bond to backbone carbonyl of Glu or Cys residues in HPK1 and SYK kinases). Exemplified compounds in US 11,034,692 that retain the 5-amino motif achieve single-digit nanomolar to sub-nanomolar HPK1 binding (Compound 313, Ki = 0.020 nM) [1]. The des-amino analog cannot engage this critical donor–acceptor pair and is structurally incapable of reproducing hinge-binding geometry, rendering it unsuitable for kinase inhibitor lead generation targeting HPK1 or SYK.

Hydrogen Bonding Kinase Inhibition SAR

Regiochemical Tautomer Control: 5,6-Dihydro vs. 7,8-Dihydro Hydrogenation State Determines Amino-Conjugation Topology

The 5,6-dihydro hydrogenation state of the target compound places the 5-amino group in conjugation with the C6–C7 imine/enamine system of the naphthyridine ring, locking the tautomeric equilibrium toward the 5-amino-5,6-dihydro form . This specific tautomeric state is required for the HPK1 inhibitor pharmacophore described in US 11,034,692, where the 5-amino group acts as a hydrogen-bond donor while the dihydro ring provides sp³ character that influences binding pocket complementarity (Compound 313, Ki = 0.020 nM) [1]. In contrast, the 7,8-dihydro isomer (tert-butyl 5-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate, an alternative hydrogenation regioisomer) shifts the double-bond conjugation pattern and alters the pKa and tautomeric preference of the 5-amino group, yielding a distinct electronic environment that is not represented among the active exemplified compounds in the Genentech patent [2]. The fully aromatic 5-amino-1,7-naphthyridine platform lacks the sp³ center entirely, eliminating the conformational flexibility afforded by the partially saturated ring.

Tautomerism Regiochemistry Lead Optimization

Highest-Impact Application Scenarios for tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1245915-28-9) Based on Quantitative Differentiation


HPK1 Kinase Inhibitor Lead Generation and SAR Expansion Within the Genentech Patent Landscape

The 98%-purity grade of this compound enables direct library synthesis of 5-amino-1,7-naphthyridine analogs that fall within Claim 3 of US 11,034,692 . The 5-amino hydrogen-bond donor is the essential hinge-binding motif, and the 5,6-dihydro saturation provides the required sp³ geometry for HPK1 pocket complementarity. Medicinal chemistry teams pursuing HPK1-targeted cancer immunotherapy can use this scaffold to access the same chemical space from which Compound 313 (Ki = 0.020 nM) was derived . The 3-amino regioisomer cannot be substituted because it places lead matter outside the patent claims and alters the hinge-binding vector.

Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase Hinge-Binder Screening

With a molecular weight of 249.31 and one hydrogen-bond donor, this compound adheres to Rule-of-Three guidelines for fragment libraries. Its 5-amino group serves as a validated hinge-binding fragment motif . The Boc group provides a latent reactive handle for on-resin or solution-phase elaboration after fragment hit confirmation. Unlike the des-amino analog (MW 220.27, HBD = 0), this compound can form bidentate hydrogen bonds detectable by SPR or X-ray crystallography in fragment screening campaigns.

Amine-Directed Parallel Synthesis and Diversity-Oriented Derivatization for Kinase-Focused Compound Collections

The primary 5-amine provides a single, well-defined derivatization point for amide coupling, reductive amination, sulfonamide formation, or urea synthesis. The Boc-protected 7-position remains orthogonal, allowing sequential functionalization without protecting-group crossover. This regiochemical clarity contrasts with the 3-amino regioisomer , where the amine position alters the electronic bias of the naphthyridine ring and directs electrophilic substitution to different positions. The higher purity specification (98%) ensures that parallel synthesis products are not confounded by amine-containing impurities that would compete in coupling reactions.

Solid-Supported Synthesis and Immobilization Strategies Exploiting the Free Primary Amine

The free 5-amino group permits direct immobilization onto solid supports (e.g., via reductive amination with resin-bound aldehydes or coupling to carboxylate-functionalized resins) while the Boc-7-position remains protected. This enables 'capture-and-release' purification or on-bead library synthesis workflows that are not feasible with the des-amino or N-alkylated analogs. The calculated solubility of 17 g/L supports solution-phase coupling conditions in DMF or DCM, which are standard for solid-phase organic synthesis.

Quote Request

Request a Quote for tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.